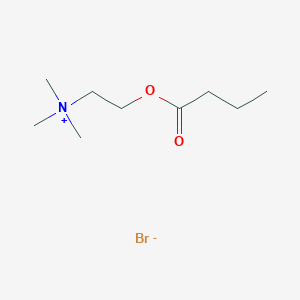
Butyrylcholine bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyrylcholine bromide, also known as this compound, is a useful research compound. Its molecular formula is C9H20BrNO2 and its molecular weight is 254.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Trimethyl Ammonium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1.1. Inhibition of Butyrylcholinesterase
BCB is primarily used in studies aimed at inhibiting BChE, which has significant implications for treating neurodegenerative diseases like Alzheimer’s disease (AD). Research indicates that elevated BChE levels are associated with cognitive decline in AD patients. Selective BChE inhibitors, including derivatives of BCB, have been developed to enhance acetylcholine levels in the brain, potentially improving cognitive function .
1.2. Structure-Activity Relationship Studies
BCB has been utilized in structure-activity relationship (SAR) studies to identify novel inhibitors of BChE. For instance, researchers have synthesized various quaternary derivatives and assessed their inhibitory potency against BChE and acetylcholinesterase (AChE). These studies have revealed compounds with significantly higher selectivity for BChE over AChE, highlighting the potential for developing targeted therapies for AD .
Neurodegenerative Disease Research
2.1. Alzheimer’s Disease Treatment
In the context of AD, BCB serves as a model compound to explore the therapeutic potential of BChE inhibition. Studies have demonstrated that selective inhibition of BChE can lead to increased acetylcholine levels, which may alleviate symptoms associated with cholinergic deficits in AD patients . Additionally, certain BCB derivatives have shown promising results in enhancing cognitive performance in animal models of AD .
2.2. Cocaine Addiction Therapy
BCB and its derivatives are also being investigated for their role in treating cocaine addiction. Variants of BChE engineered to hydrolyze cocaine more effectively have been developed, with the potential to serve as bioscavengers against cocaine toxicity. This application underscores the versatility of BCB in addressing both neurological and substance abuse disorders .
Enzyme Activity Studies
3.1. Mechanistic Insights into Cholinesterase Function
BCB is frequently employed in enzymatic assays to study the kinetics of BChE activity. By using BCB as a substrate, researchers can elucidate the mechanisms by which various inhibitors affect enzyme function. This has led to a deeper understanding of how alterations in BChE activity correlate with disease progression and therapeutic outcomes .
3.2. Genetic Variability and Enzyme Activity Correlation
Studies have also examined the genetic variability of BChE among different populations and its impact on enzyme activity levels. Such research is crucial for understanding individual responses to cholinesterase inhibitors and tailoring personalized treatment strategies for conditions like Gulf War Illness (GWI), where altered BChE activity has been observed .
Table 1: Summary of Selective Butyrylcholinesterase Inhibitors
| Compound Name | IC50 (μM) | Selectivity Ratio (BChE/AChE) | Application Area |
|---|---|---|---|
| N-para-bromobenzyl cinchonidinium bromide | 0.1 | 95-510 | Neurodegenerative diseases |
| Compound 16 | 0.443 | Not specified | Alzheimer's disease treatment |
| Cymserine analogs | 1.29 | Not specified | Cognitive enhancement |
Case Studies
Case Study 1: Development of Selective Inhibitors for Alzheimer’s Disease
A study identified several derivatives of BCB that exhibited high selectivity for BChE over AChE, demonstrating their potential as therapeutic agents for AD. These compounds were evaluated based on their binding affinity and ability to penetrate the blood-brain barrier (BBB), making them promising candidates for further development .
Case Study 2: Enzyme Activity Correlation with Genetic Variants
Research involving Gulf War veterans assessed the correlation between genetic variants of BChE and enzyme activity levels in relation to GWI symptoms. The findings indicated that specific genetic profiles could predict enzyme activity variations, influencing treatment efficacy with cholinesterase inhibitors .
Eigenschaften
CAS-Nummer |
18956-84-8 |
|---|---|
Molekularformel |
C9H20BrNO2 |
Molekulargewicht |
254.16 g/mol |
IUPAC-Name |
2-butanoyloxyethyl(trimethyl)azanium;bromide |
InChI |
InChI=1S/C9H20NO2.BrH/c1-5-6-9(11)12-8-7-10(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
RPYPSMVHOUZJIP-UHFFFAOYSA-M |
SMILES |
CCCC(=O)OCC[N+](C)(C)C.[Br-] |
Kanonische SMILES |
CCCC(=O)OCC[N+](C)(C)C.[Br-] |
Key on ui other cas no. |
18956-84-8 |
Verwandte CAS-Nummern |
3922-86-9 (Parent) |
Synonyme |
utyrylcholine butyrylcholine bromide butyrylcholine chloride butyrylcholine iodide butyrylcholine perchlorate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















